(Z)-4-((Ethylthio)methylene)-3-phenylisoxazol-5(4H)-one
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Overview
Description
(Z)-4-((Ethylthio)methylene)-3-phenylisoxazol-5(4H)-one is an organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This compound is characterized by the presence of an ethylthio group and a phenyl group attached to the isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-((Ethylthio)methylene)-3-phenylisoxazol-5(4H)-one typically involves the reaction of 3-phenylisoxazol-5(4H)-one with ethylthioacetic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the deprotonation of the ethylthioacetic acid, allowing it to react with the isoxazole compound to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-((Ethylthio)methylene)-3-phenylisoxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The isoxazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Its derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (Z)-4-((Ethylthio)methylene)-3-phenylisoxazol-5(4H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or DNA. The ethylthio group and the isoxazole ring play crucial roles in its binding affinity and specificity. The compound’s ability to undergo various chemical modifications also allows for the fine-tuning of its biological activity.
Comparison with Similar Compounds
Similar Compounds
(Z)-4-((Methylthio)methylene)-3-phenylisoxazol-5(4H)-one: Similar structure but with a methylthio group instead of an ethylthio group.
(Z)-4-((Phenylthio)methylene)-3-phenylisoxazol-5(4H)-one: Contains a phenylthio group instead of an ethylthio group.
(Z)-4-((Ethylthio)methylene)-3-(4-methylphenyl)isoxazol-5(4H)-one: Similar structure with a methyl-substituted phenyl group.
Uniqueness
(Z)-4-((Ethylthio)methylene)-3-phenylisoxazol-5(4H)-one is unique due to the presence of the ethylthio group, which imparts specific chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from its analogs.
Properties
Molecular Formula |
C12H11NO2S |
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Molecular Weight |
233.29 g/mol |
IUPAC Name |
(4Z)-4-(ethylsulfanylmethylidene)-3-phenyl-1,2-oxazol-5-one |
InChI |
InChI=1S/C12H11NO2S/c1-2-16-8-10-11(13-15-12(10)14)9-6-4-3-5-7-9/h3-8H,2H2,1H3/b10-8- |
InChI Key |
GPKWLSCPBMJFMN-NTMALXAHSA-N |
Isomeric SMILES |
CCS/C=C\1/C(=NOC1=O)C2=CC=CC=C2 |
Canonical SMILES |
CCSC=C1C(=NOC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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